

The Versatility of 1,1-Diethylpropargylamine in the Synthesis of Heterocyclic Scaffolds

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Compound of Interest

Compound Name: 1,1-Diethylpropargylamine

Cat. No.: B1293935

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Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylpropargylamine is a versatile and highly valuable building block in the field of heterocyclic chemistry. Its unique structural features, comprising a sterically hindered tertiary amine and a reactive terminal alkyne, provide a gateway to a diverse array of complex molecular architectures. This propargylamine derivative serves as a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, many of which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. This document provides detailed application notes and experimental protocols for the utilization of **1,1-diethylpropargylamine** in the synthesis of key heterocyclic systems, including thiazolidine-2-thiones and oxazolidin-2-ones.

Core Applications: Synthesis of Five-Membered Heterocycles

1,1-Diethylpropargylamine is particularly well-suited for the construction of five-membered heterocyclic rings through cycloaddition and cyclization reactions. The presence of the diethyl groups at the propargylic position often imparts favorable properties to the resulting products, such as increased lipophilicity and metabolic stability.

Synthesis of 5,5-Diethyl-4-methylenethiazolidine-2-thione

The reaction of **1,1-diethylpropargylamine** with carbon disulfide (CS_2) offers a direct and efficient route to 5,5-diethyl-4-methylenethiazolidine-2-thione, a valuable scaffold in medicinal chemistry. This transformation typically proceeds via a base-catalyzed domino reaction involving the initial formation of a dithiocarbamate intermediate, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 5,5-Diethyl-4-methylenethiazolidine-2-thione

This protocol is adapted from a general procedure for the synthesis of thiazolidine-2-thiones from α -tertiary propargylamines.

Materials:

- **1,1-Diethylpropargylamine**
- Carbon Disulfide (CS_2)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Dichloromethane (CH_2Cl_2)
- Silica Gel

Procedure:

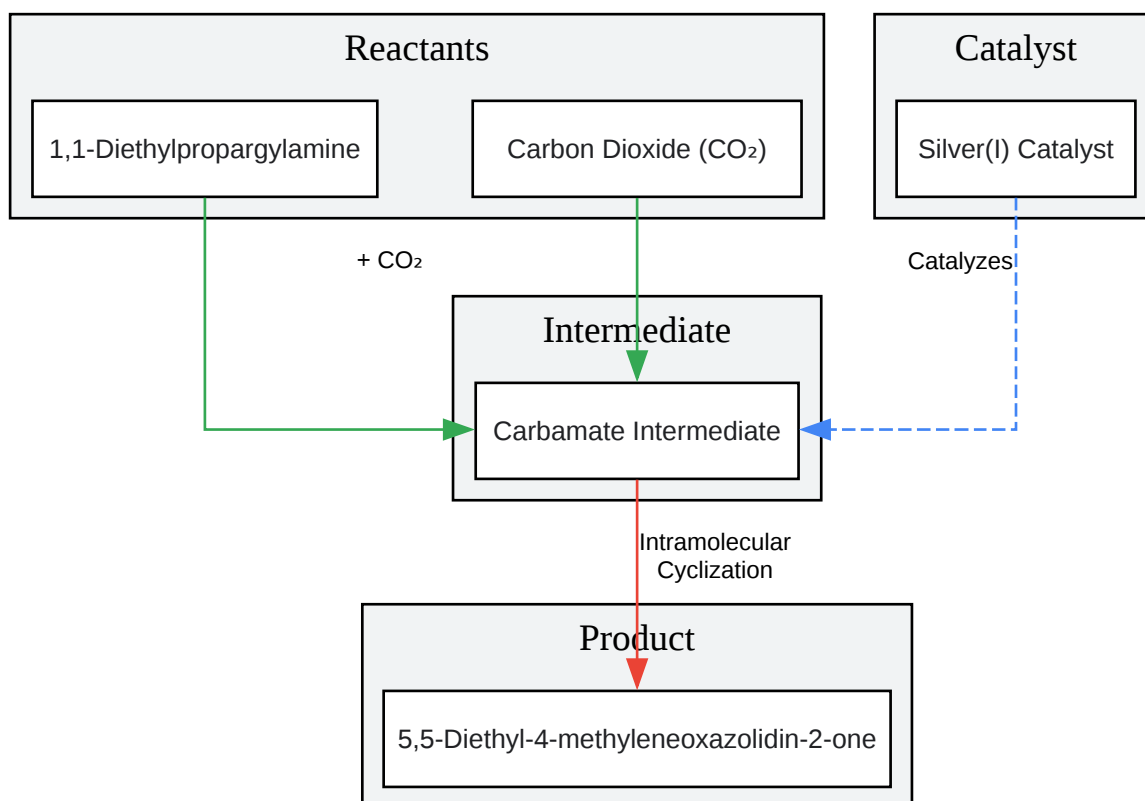
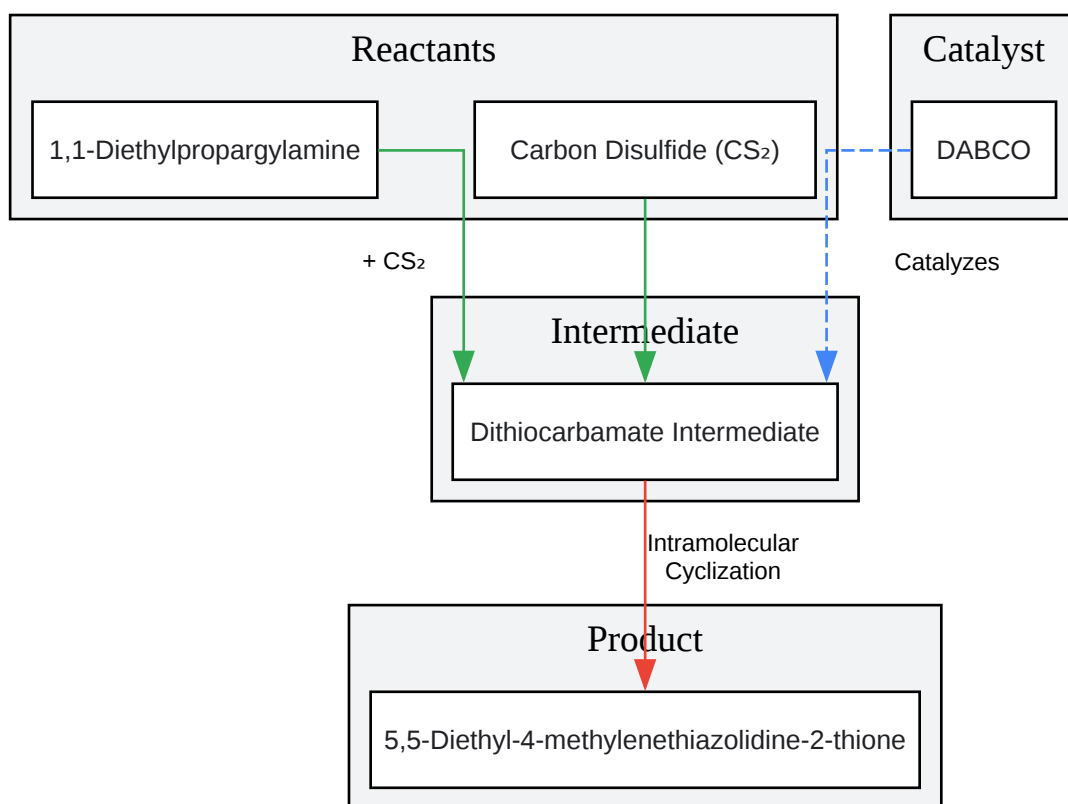
- To a 4 mL vial, add **1,1-diethylpropargylamine** (0.3 mmol, 1 equivalent).
- Add DABCO (5 mg, 0.045 mmol, 15 mol %).
- Add carbon disulfide (114 mg, 90 μL , 1.5 mmol, 5 equivalents) to the vial under ambient atmosphere.
- Stir the reaction mixture at 25 $^\circ\text{C}$ for 6 hours.

- Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane.
- Concentrate the solution under reduced pressure.
- The crude product can be purified by filtration through a silica gel plug or by column chromatography.

Quantitative Data:

Product	Reagents	Catalyst	Solvent	Time (h)	Yield (%)
5,5-Diethyl-4-methylenethiazolidine-2-thione	1,1-Diethylpropargylamine, CS ₂	DABCO	None	6	Not explicitly reported for this specific substrate, but generally good to high for α -tertiary propargylamines.

Reaction Pathway:



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